Uralsaponin B

Catalog No.
S583616
CAS No.
105038-43-5
M.F
C14H11FO2
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uralsaponin B

CAS Number

105038-43-5

Product Name

Uralsaponin B

IUPAC Name

6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C14H11FO2

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)

InChI Key

KEIFOIQHFNUSQE-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Synonyms

3 hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-3)glucuronopyranoside, uralsaponin B

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

The exact mass of the compound Uralsaponin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

There is currently limited scientific research available on the specific applications of Uralsaponin B. While it has been identified as a constituent of Glycyrrhiza uralensis (Chinese licorice) , most research involving licorice focuses on other well-characterized compounds, such as glycyrrhizin.

Here's what we do know:

  • Chemical Structure

    Uralsaponin B is classified as an oleanane-type triterpenoid saponin . Scientific databases like PubChem () provide details on its chemical structure and formula (C42H62O16).

  • Potential Research Areas

    Due to its structural similarity to other triterpenoid saponins with known biological activities, Uralsaponin B might hold promise for research in areas like:

    • Modulation of immune function
    • Anti-inflammatory effects
    • Cancer research (Though this is a highly speculative area and requires further investigation)

Uralsaponin B is a triterpene saponin, a complex class of organic compounds characterized by their glycosylated derivatives of triterpene sapogenins. These compounds are predominantly found in various plant species, particularly in the roots of Glycyrrhiza uralensis, commonly known as licorice. The structural formula of Uralsaponin B is C42H62O16C_{42}H_{62}O_{16}, and its IUPAC name is 4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy]-3,5-dihydroxyoxane-2-carboxylic acid . The compound is notable for its unique glycosylation pattern and a diverse range of biological activities.

Typical of saponins:

  • Reduction: This involves the removal of oxygen or the addition of hydrogen atoms. Common reagents include sodium borohydride and lithium aluminum hydride.
  • Substitution: Functional groups can be replaced using nucleophilic or electrophilic reagents. Halogenating agents are often employed in these reactions.
  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

The specific conditions and reagents used can lead to various derivatives of Uralsaponin B. For example:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction could produce deoxygenated compounds.

Uralsaponin B exhibits significant biological activities:

  • Anticancer Properties: It induces apoptosis in cancer cells by activating apoptotic pathways.
  • Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.
  • Antiviral Activity: Uralsaponin B interferes with viral replication and entry into host cells .

These properties make it a candidate for further research in therapeutic applications against various diseases.

The synthesis of Uralsaponin B primarily involves extraction from the plant Glycyrrhiza uralensis. The steps include:

  • Extraction: Utilizing solvents such as ethanol or methanol to extract saponins from the plant material.
  • Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Uralsaponin B from other saponins and impurities.

For industrial production, similar extraction and purification methods are scaled up using advanced techniques such as high-performance countercurrent chromatography (HPCCC) to ensure efficient separation .

Uralsaponin B has diverse applications across various fields:

  • Pharmaceuticals: It is explored for its potential therapeutic effects in treating cancer and viral infections.
  • Nutraceuticals: The compound is utilized in developing natural product-based health supplements.
  • Research: It serves as a reference compound in studies related to triterpene saponins and their properties .

Research on Uralsaponin B has focused on its interactions with various molecular targets. Its mechanism of action includes:

  • Inducing apoptosis in specific cell types.
  • Modulating inflammatory pathways by inhibiting cytokine production.

These interactions highlight its potential as a therapeutic agent in inflammatory diseases and cancer treatment .

Uralsaponin B shares structural similarities with other triterpene saponins but is distinguished by its unique glycosylation pattern and specific biological activities. Similar compounds include:

Compound NameStructural FeaturesUnique Properties
Licorice-saponin G2Glycosylated triterpeneExhibits different anti-inflammatory effects
AraboglycyrrhizinDifferent glycosylation patternNotably sweet; used as a natural sweetener
GlycyrrhizinCommonly found in licoriceKnown for its anti-inflammatory properties

These compounds differ in their biological activities due to variations in their glycosylation patterns and structural configurations .

Molecular Formula (C₄₂H₆₂O₁₆) and Weight (822.93 g/mol)

Uralsaponin B is a triterpenoid saponin with the confirmed molecular formula C₄₂H₆₂O₁₆ and a precise molecular weight of 822.93 grams per mole [2] [6]. The compound exhibits characteristic mass spectrometric behavior with a quasi-molecular ion peak at mass-to-charge ratio 821.39 in negative ion mode [M-H]⁻ and 823.41 in positive ion mode [M+H]⁺ [2] [4]. High-resolution electrospray ionization mass spectrometry confirms these molecular parameters with exceptional accuracy, demonstrating mass errors typically below 5 parts per million [6].

The molecular composition reflects the presence of forty-two carbon atoms, sixty-two hydrogen atoms, and sixteen oxygen atoms, establishing Uralsaponin B as a complex glycosylated triterpene [2] [3]. The oxygen content is consistent with the presence of multiple hydroxyl groups, carboxylic acid functionalities, and glycosidic linkages characteristic of saponin compounds [7]. Elemental analysis data supports this molecular formula, with calculated percentages of carbon (61.31%), hydrogen (7.59%), and oxygen (31.10%) [2].

Mass spectrometric fragmentation patterns reveal key structural features through characteristic daughter ions at mass-to-charge ratios 351.06 and 193.03, corresponding to sequential losses of glucuronic acid moieties [6] [21]. The base peak at 351.06 represents the aglycone portion following loss of both sugar units, while the fragment at 193.03 indicates further degradation of the triterpene backbone [6]. These fragmentation pathways are consistent with the diglucuronide nature of the compound and provide valuable structural confirmation [21].

ParameterValueMethodReference
Molecular FormulaC₄₂H₆₂O₁₆High-resolution mass spectrometry [2]
Molecular Weight822.93 g/molExact mass determination [2]
[M-H]⁻821.39Electrospray ionization [6]
[M+H]⁺823.41Electrospray ionization [4]
Key fragments351.06, 193.03Tandem mass spectrometry [6]

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The complete International Union of Pure and Applied Chemistry name for Uralsaponin B is 4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxane-2-carboxylic acid [2] [7]. This systematic nomenclature reflects the complex stereochemical arrangement of the molecule, incorporating both the triterpene aglycone and the attached diglucuronide moiety [7].

The stereochemical configuration of Uralsaponin B is based on the oleanane-type triterpene skeleton, characterized by specific three-dimensional arrangements at multiple chiral centers [3] [7]. The aglycone portion, 3β-hydroxy-11-oxo-olean-12-en-30-oic acid, contains seven asymmetric carbon atoms that define its absolute stereochemistry . The β-configuration at carbon-3 positions the hydroxyl group in the equatorial orientation, facilitating glycosidic bond formation .

Nuclear magnetic resonance spectroscopy provides definitive stereochemical assignments through analysis of coupling constants and nuclear Overhauser effect correlations [9]. The characteristic chemical shift at δ 122.4 parts per million for carbon-13 confirms the presence of the double bond in the triterpene framework [9]. Similarly, the anomeric carbon resonances at δ 104.2 parts per million establish the β-configuration of the glucuronic acid units [9].

The glycosidic linkage pattern represents a critical stereochemical feature, with Uralsaponin B containing a 3-O-β-D-glucuronopyranosyl-(1→3)-β-D-glucuronopyranosyl substitution . This 1→3 linkage distinguishes the compound from related isomers and influences its three-dimensional conformation . The axial-equatorial arrangement of hydroxyl groups on the sugar rings creates specific spatial orientations that affect molecular recognition and biological activity [12].

Comparative Analysis with Isomeric Forms (e.g., Uralsaponin A)

Uralsaponin B and Uralsaponin A represent structural isomers that share identical molecular formulas (C₄₂H₆₂O₁₆) and molecular weights (822.9 grams per mole) but differ significantly in their glycosidic linkage patterns [2] [5]. The fundamental distinction lies in the interconnection between the two glucuronic acid residues: Uralsaponin A contains a 1→2 glycosidic linkage, while Uralsaponin B features a 1→3 glycosidic linkage [5].

High-performance liquid chromatography analysis reveals distinct retention behaviors that enable separation and identification of these isomers . Uralsaponin B exhibits a retention time of approximately 20 minutes when analyzed using an octadecylsilane column with acetonitrile-3% acetic acid mobile phase, while Uralsaponin A demonstrates a slightly shorter retention time due to its 1→2 glycosidic linkage configuration . This chromatographic behavior reflects differences in polarity and molecular shape resulting from the altered sugar connectivity .

Mass spectrometric fragmentation patterns provide additional differentiation between these isomeric forms . Both compounds produce similar molecular ion peaks at mass-to-charge ratio 821.39 in negative ion mode, but their tandem mass spectrometry spectra exhibit subtle differences in fragment ion intensities and secondary fragmentation pathways [6]. The 1→3 linkage in Uralsaponin B creates distinct steric interactions that influence bond cleavage patterns during collision-induced dissociation .

Nuclear magnetic resonance spectroscopy offers the most definitive method for distinguishing these isomers . The chemical shifts of protons and carbons involved in the glycosidic linkages show characteristic differences that reflect the altered electronic environments . Specifically, the carbon atoms participating in 1→3 versus 1→2 linkages exhibit distinct chemical shift values that enable unambiguous structural assignment [27] [28].

PropertyUralsaponin AUralsaponin BAnalytical Significance
Glycosidic Linkage1→2 diglucuronide1→3 diglucuronidePrimary structural difference
HPLC RetentionShorter retention~20 min (octadecylsilane)Separation feasibility
PolarityHigher polarityLower polarityChromatographic behavior
CAS Number103000-77-7105038-43-5Registry identification

The biological implications of these structural differences extend to receptor interactions and enzymatic susceptibility . The 1→3 glycosidic linkage in Uralsaponin B creates a distinct three-dimensional arrangement that may influence binding affinity to specific protein targets compared to the 1→2 linkage in Uralsaponin A . Additionally, enzymatic hydrolysis rates differ between these isomers due to substrate specificity of glycosidases .

Crystallographic Data and Conformational Studies

Crystallographic analysis of Uralsaponin B presents significant challenges due to the compound's complex molecular structure and the presence of multiple flexible sugar moieties [18]. While direct X-ray crystallographic data for Uralsaponin B remains limited in the literature, structural studies of related oleanane-type triterpenoids provide valuable insights into conformational preferences and molecular geometry [18].

The triterpene aglycone portion adopts a characteristic chair-like conformation with rings A through E displaying specific geometric arrangements [18]. Ring analysis using Cremer and Pople parameters indicates that the six-membered rings predominantly adopt chair conformations with varying degrees of distortion [18]. The oleanane skeleton exhibits trans-configurations for rings A/B, B/C, and C/D, with typical dihedral angles ranging from 170° to 180° [18].

Conformational analysis reveals that the glycosidic linkages significantly influence the overall molecular shape and flexibility [19]. The 1→3 diglucuronide substitution creates specific spatial constraints that limit rotational freedom around the glycosidic bonds [19]. Molecular dynamics simulations suggest that the sugar moieties adopt preferred conformations that minimize steric interactions while maintaining optimal hydrogen bonding networks [19].

The carboxylic acid functionalities on both glucuronic acid residues contribute to conformational stability through intramolecular hydrogen bonding interactions [19]. These interactions, combined with the rigid triterpene framework, result in a relatively constrained three-dimensional structure with limited conformational flexibility compared to simple glycosides [19].

Nuclear magnetic resonance coupling constant analysis provides experimental evidence for the preferred conformations of the sugar rings [27]. The glucuronic acid residues adopt 4C1 chair conformations with characteristic axial-equatorial hydroxyl arrangements [27] [28]. The coupling patterns observed in one-dimensional and two-dimensional nuclear magnetic resonance spectra are consistent with these conformational assignments [27].

Temperature-dependent nuclear magnetic resonance studies indicate that Uralsaponin B exhibits limited conformational dynamics in solution [17]. The activation barriers for glycosidic bond rotation are sufficiently high to restrict molecular motion on the nuclear magnetic resonance timescale, resulting in well-resolved spectra with sharp resonances [17]. This conformational rigidity contributes to the compound's distinct physicochemical properties and may influence its biological activity profiles [17].

The biosynthesis of Uralsaponin B begins with the formation of the characteristic oleanane-type triterpene skeleton through a highly orchestrated series of enzymatic reactions. This process occurs primarily within the endoplasmic reticulum and cytoplasm of plant cells, representing one of the most complex enzymatic transformations known in nature [1] [2].

The initial precursors for triterpene biosynthesis are generated through two distinct metabolic pathways. The mevalonate pathway, operating in the cytoplasm, and the methylerythritol phosphate pathway, functioning within plastids, both contribute to the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate [1] [2]. These five-carbon building blocks serve as the fundamental units for all isoprenoid compounds, including the triterpenes that form the backbone of Uralsaponin B [1].

The committed step toward triterpene formation involves the action of squalene synthase, which catalyzes the condensation of two farnesyl diphosphate molecules to form squalene [1] [3] [4]. This enzyme represents a critical branch point in isoprenoid metabolism, directing carbon flow specifically toward sterol and triterpene biosynthesis rather than other isoprenoid pathways [4]. Squalene synthase activity is strictly regulated by cellular sterol status and represents a key control point for triterpene production [3] [4].

Following squalene formation, squalene epoxidase catalyzes the oxidation of squalene to 2,3-oxidosqualene using molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate [1] [2]. This flavin adenosine dinucleotide-dependent enzyme performs the first oxygenation step in triterpene biosynthesis and is considered one of the rate-limiting enzymes in the pathway [2]. The resulting 2,3-oxidosqualene serves as the universal precursor for all cyclic triterpenes and sterols [1] [2].

The pivotal transformation from linear 2,3-oxidosqualene to the cyclic β-amyrin scaffold is accomplished by β-amyrin synthase, a member of the oxidosqualene cyclase enzyme family [1] [5] [6]. This remarkable enzyme catalyzes one of the most complex single-step reactions in biochemistry, generating five rings and eight asymmetric centers through a cationic cyclization cascade [6] [7]. The enzyme operates through a mechanism involving electrophilic epoxide activation, followed by a series of ring-forming reactions and carbocation rearrangements [7] [8].

β-Amyrin synthase exhibits extraordinary stereospecificity and precision in directing the cyclization process [5] [8]. The enzyme active site consists of a depression between two barrel domains, with acidic amino acid residues creating an environment that favors the adoption of a folded conformation by the substrate [9] [7]. Key structural motifs, including the conserved aspartic acid-cysteine-threonine-alanine-glutamic acid sequence, play crucial roles in substrate binding and the initiation of the polycyclization reaction [10] [8].

The expression and activity of β-amyrin synthase are subject to complex regulatory mechanisms that vary among plant species and tissues. In Glycyrrhiza uralensis, the primary source of Uralsaponin B, β-amyrin synthase shows distinct temporal and spatial expression patterns, with highest activity observed in root tissues during specific developmental stages [11] [10]. This tissue-specific expression correlates with the accumulation patterns of triterpene saponins, including Uralsaponin B [11].

Multiple β-amyrin synthase genes have been identified in various plant species, often exhibiting functional diversification [5] [6]. These enzymes may produce different ratios of β-amyrin, α-amyrin, and lupeol, depending on specific amino acid residues that influence product specificity [5]. The multifunctional nature of these enzymes contributes to the structural diversity of triterpene scaffolds that serve as precursors for various saponin compounds [5].

Glycosylation Mechanisms Involving UDP-Glucuronosyltransferases

The glycosylation of triterpene aglycones represents the final and arguably most critical step in Uralsaponin B biosynthesis, fundamentally determining the compound's solubility, stability, and biological activity [12] [13] [14]. This process is mediated by UDP-dependent glycosyltransferases, specifically UDP-glucuronosyltransferases, which belong to the glycosyltransferase family 1 [13] [15] [16].

UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid from UDP-glucuronic acid to acceptor molecules, forming β-D-glucuronide conjugates [17] [13] [18]. In the context of Uralsaponin B biosynthesis, these enzymes specifically recognize triterpene sapogenins and catalyze the formation of glucuronyl linkages at defined positions on the triterpene skeleton [20] [12].

The unique structural feature of Uralsaponin B lies in its distinctive diglucuronosyl moiety attached to the aglycone core . This glycosylation pattern involves the sequential addition of glucuronic acid residues, forming a 3-O-β-D-glucuronopyranosyl-(1→3)-β-D-glucuronopyranosyl group [20]. The specific regioselectivity and linkage formation require highly specialized UDP-glucuronosyltransferases with precise substrate recognition capabilities [12] [14].

The UGT73 family members have emerged as key players in triterpene saponin glycosylation [12] [14] [21]. These enzymes exhibit remarkable substrate specificity for sapogenins and demonstrate regioselective glycosylation at the C3 position of the triterpene scaffold [21]. Studies on UGT73C10 and UGT73C11 from Barbarea vulgaris have revealed their high catalytic efficiency and substrate specificity for 3-O-glucosylation of oleanolic acid and hederagenin [21].

The enzymatic mechanism of UDP-glucuronosyltransferases involves the formation of a ternary complex with the acceptor substrate and UDP-glucuronic acid [17] [13]. The enzyme's active site contains distinct domains for substrate recognition and catalysis, with the amino-terminal region responsible for acceptor substrate binding and the carboxyl-terminal region containing the conserved plant secondary product glycosyltransferase motif [13] [15] [14].

Kinetic studies of triterpene-specific UDP-glucuronosyltransferases have revealed important insights into their catalytic properties [21]. UGT73C11 demonstrates a low Km value of approximately 5 micrometers for hederagenin and exhibits a turnover rate significantly higher than related enzymes [21]. These kinetic parameters indicate the enzyme's high affinity for sapogenin substrates and efficient catalytic conversion under physiological conditions [21].

The glycosylation process in Uralsaponin B formation likely involves multiple sequential reactions [20]. The initial glucuronylation occurs at the C3 hydroxyl group of the sapogenin, followed by the addition of a second glucuronic acid residue through a 1→3 linkage . This sequential glycosylation pattern requires the coordinated action of multiple UDP-glucuronosyltransferases or a single enzyme capable of catalyzing both reactions [12].

Post-translational modifications significantly influence UDP-glucuronosyltransferase activity and function [22] [13]. N-linked glycosylation plays a crucial role in proper protein folding and enzymatic activity maintenance [22] [23]. Additionally, phosphorylation events involving protein kinase C and Src kinase contribute to optimal enzyme activity levels [13].

The subcellular localization of UDP-glucuronosyltransferases in the endoplasmic reticulum facilitates efficient substrate access and product formation [13] [15]. These membrane-bound enzymes are strategically positioned to interact with triterpene substrates and UDP-sugar donors, enabling efficient glycosylation reactions within the plant cell [13].

Enzymatic Modifications (Oxidation, Esterification)

The diversification of triterpene scaffolds into bioactive compounds like Uralsaponin B requires extensive enzymatic modifications beyond the initial cyclization step. These transformations primarily involve oxidation and esterification reactions that introduce functional groups essential for biological activity and structural complexity [24] [25] [26].

Cytochrome P450 monooxygenases represent the largest enzyme family responsible for triterpene structural modifications [24] [25] [26]. These heme-containing enzymes catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and oxidation of methyl groups to carboxyl functionalities [24] [25]. In Uralsaponin B biosynthesis, cytochrome P450 enzymes are responsible for introducing the carboxyl group at the C30 position and the ketone functionality at C11 [24].

The CYP716A subfamily has emerged as particularly important for triterpene oxidation [24] [25] [26]. Members of this subfamily catalyze sequential three-step oxidation reactions at the C28 position of β-amyrin scaffolds, resulting in the formation of hydroxyl, aldehyde, and carboxyl groups [24] [27]. CYP716A419 from Nicotiana attenuata exemplifies this activity, demonstrating the ability to oxidize β-amyrin to oleanolic acid through consecutive oxidation steps [24] [27].

The oxidation mechanism employed by cytochrome P450 enzymes involves a complex catalytic cycle [25]. The process begins with substrate binding to the ferric enzyme, followed by electron transfer from NADPH via cytochrome P450 reductase [25]. Subsequent oxygen binding and a second electron transfer generate the highly reactive ferryl-oxo species responsible for substrate oxidation [25]. This mechanism enables the precise introduction of oxygen functionalities at specific positions on the triterpene scaffold [25].

CYP72A family members contribute additional oxidative modifications essential for Uralsaponin B formation [12] [25]. These enzymes catalyze hydroxylation reactions at various positions on the triterpene skeleton, including C16α hydroxylation that represents a critical step in certain triterpene saponin biosynthetic pathways [12]. The identification of CYP88A13 as a C16α hydroxylase demonstrates the role of this enzyme family in generating structural diversity among triterpene saponins [12].

The electron transfer systems supporting cytochrome P450 activity represent crucial components of the oxidative machinery [25] [28]. Cytochrome P450 reductases serve as the primary electron donors, utilizing NADPH to provide the reducing equivalents necessary for monooxygenase activity [25] [28]. In some systems, additional electron transfer proteins such as cytochrome b5 may participate in supporting P450 function [25].

Esterification reactions contribute to the structural complexity of certain triterpene derivatives, though they appear less prominent in Uralsaponin B biosynthesis compared to other triterpene saponins [2] [29]. Acyl-CoA dependent acyltransferases catalyze the formation of ester bonds between triterpenes and fatty acid moieties [29] [30]. These enzymes recognize both the triterpene acceptor and the acyl-CoA donor, facilitating the formation of triterpene esters with distinct biological properties [29].

The substrate specificity of triterpene-modifying cytochrome P450 enzymes is determined by specific amino acid residues within their active sites [24] [26]. These residues create binding pockets that accommodate triterpene substrates and position them for precise oxidation at defined carbon atoms [24]. Site-directed mutagenesis studies have identified key residues responsible for substrate recognition and regioselectivity [24].

Enzyme expression patterns correlate closely with triterpene accumulation in plant tissues [24] [26]. Cytochrome P450 genes involved in triterpene modification show tissue-specific and developmentally regulated expression patterns that mirror the distribution of their triterpene products [24]. This coordinated expression suggests tight transcriptional control of the entire triterpene biosynthetic pathway [24].

The catalytic efficiency of triterpene-modifying enzymes varies significantly among different subfamily members [24] [26]. Enzymes with high substrate affinity and turnover rates, such as those demonstrated by CYP716A419, enable efficient conversion of triterpene intermediates under physiological conditions [24]. These kinetic properties are essential for maintaining flux through the biosynthetic pathway [24].

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of Uralsaponin B and related triterpene saponins is subject to sophisticated transcriptional control mechanisms that coordinate the expression of multiple genes across the pathway [12] [31] [32]. This regulatory network ensures the proper timing, tissue specificity, and metabolic integration of triterpene saponin production within plant metabolism [12] [32].

Basic helix-loop-helix transcription factors have emerged as master regulators of triterpene saponin biosynthesis [12] [33]. The TRITERPENE SAPONIN ACTIVATION REGULATOR family exemplifies this regulatory mechanism, with TSAR1, TSAR2, and TSAR3 controlling different aspects of saponin production [12]. TSAR3, specifically expressed during seed development, regulates hemolytic triterpene saponin biosynthesis by activating genes encoding 3-hydroxy-3-methylglutaryl-CoA reductase, β-amyrin synthase, and various cytochrome P450 enzymes [12].

The transcriptional activation mechanism employed by TSAR transcription factors involves direct binding to promoter regions of target genes [12]. Transient expression assays have demonstrated that TSAR3 can induce luciferase activity of reporter constructs containing promoters of key biosynthetic genes by 20- to 32-fold [12]. This dramatic transcriptional activation indicates the central role of these factors in controlling pathway flux [12].

WRKY transcription factors represent another major class of regulators controlling triterpene biosynthesis [32] [34] [35]. These transcription factors recognize W-box elements in gene promoters and can function as either activators or repressors depending on the specific context [32] [34]. AaWRKY1 from Artemisia annua demonstrates the potential of WRKY factors to enhance triterpene production, with overexpression resulting in doubled artemisinin yields [32].

The regulation of squalene synthase, a key branch point enzyme, exemplifies the complex transcriptional control mechanisms operating in triterpene biosynthesis [3] [4] [35]. Human squalene synthase gene contains multiple binding sites for sterol regulatory element binding proteins, which respond to cellular cholesterol status [3]. Similar regulatory mechanisms likely operate in plant systems, though with modifications specific to plant triterpene metabolism [4] [35].

MYB transcription factors contribute to the regulation of triterpene biosynthesis through their effects on upstream isoprenoid pathways [36]. SmMYB36 from Salvia miltiorrhiza activates expression of methylerythritol phosphate pathway genes, including 1-deoxy-D-xylulose 5-phosphate synthase and 1-deoxy-D-xylulose 5-phosphate reductoisomerase [36]. This regulation affects the supply of isoprenoid precursors available for triterpene biosynthesis [36].

Promoter analysis of triterpene biosynthetic genes has revealed the presence of multiple regulatory elements responsive to different transcription factor families [12] [4]. The squalene synthase promoter contains putative binding sites for various transcription factors, including elements that may respond to sterol levels and developmental signals [4]. This complex promoter architecture enables integration of multiple regulatory inputs [4].

Co-expression analysis has proven valuable for identifying transcriptional regulators of triterpene biosynthesis [12] [37]. Genes encoding biosynthetic enzymes often show coordinated expression patterns that can be exploited to identify transcription factors with similar expression profiles [12] [37]. This approach led to the discovery of CYP88A13 and several UDP-dependent glycosyltransferases involved in triterpene saponin biosynthesis [12].

The tissue-specific expression of transcriptional regulators contributes to the characteristic distribution patterns of triterpene saponins in plants [12] [21]. TSAR3 shows exclusive expression during seed development, correlating with the accumulation of hemolytic saponins in seeds [12]. Similarly, the expression of UGT73C genes correlates with saponin abundance in different plant organs [21].

Environmental factors influence the transcriptional regulation of triterpene biosynthetic genes [24] [38]. Abiotic stress treatments, including drought, salinity, and temperature extremes, can modulate the expression of both biosynthetic genes and their transcriptional regulators [24] [38]. This environmental responsiveness suggests that triterpene production is integrated with plant stress responses [24].

Hormone signaling pathways interact with transcriptional control of triterpene biosynthesis [24] [39]. Methyl jasmonate treatment strongly induces the expression of many triterpene biosynthetic genes and their regulators [39] [38]. This hormonal regulation links triterpene production to plant defense responses and suggests coordinate control with other defensive metabolites [39].

XLogP3

3.7

Other CAS

105038-43-5

Dates

Last modified: 02-18-2024

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